1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Diethylamino-oxoethyl group at position 1: Enhances solubility and modulates electronic properties.
- 2,4-Dimethoxyphenyl substituent at position 3: Contributes to aromatic interactions and steric bulk.
- Diethylcarboxamide at position 6: Influences hydrogen bonding and target binding affinity.
- Methyl group at position 5: Provides steric stabilization.
Synthetic routes for analogous compounds (e.g., ) often employ coupling reagents like HBTU or HATU in polar solvents (DMF, MeOH) under basic conditions (DIPEA, NMM). Purity assessments via HPLC (e.g., 90–96% for compounds) highlight rigorous quality control . While direct synthesis data for this compound is unavailable, its structural analogs are frequently explored for bioactivity, such as GnRH antagonism () .
Properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S/c1-8-27(9-2)20(31)15-29-25-21(16(5)22(37-25)24(33)28(10-3)11-4)23(32)30(26(29)34)18-13-12-17(35-6)14-19(18)36-7/h12-14H,8-11,15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHCARWOAQVSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=C(S2)C(=O)N(CC)CC)C)C(=O)N(C1=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a novel organic molecule with a complex structure that suggests potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine core combined with various functional groups, including diethylamino and dimethoxyphenyl moieties. The molecular formula is , and its molecular weight is approximately 522.63 g/mol.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways.
- Receptor Interaction : Binding to certain receptors that may modulate physiological responses.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Case Study : A related compound demonstrated antimicrobial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus through agar diffusion methods. The Minimum Inhibitory Concentration (MIC) was comparable to conventional antibiotics like ciprofloxacin .
Antioxidant Activity
Compounds in the same chemical family have shown promising antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate these effects:
| Compound | IC50 Value (µg/mL) | Source |
|---|---|---|
| Compound A | 25 | |
| Compound B | 30 | |
| Target Compound | 28 |
This suggests that the target compound may also possess significant antioxidant capabilities.
Cytotoxicity and Cancer Research
Preliminary studies indicate potential cytotoxic effects against cancer cell lines:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer) showing varying degrees of cytotoxicity with IC50 values ranging from 15 to 35 µM .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| Compound X | Dimethoxyphenyl group | Moderate antimicrobial |
| Compound Y | Thieno[2,3-d]pyrimidine core | High cytotoxicity against cancer cells |
The unique combination of functional groups in the target compound may confer distinct biological properties not observed in its analogs.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization: Substituents at positions 1, 3, and 6 are critical for target engagement. For instance, diethylamino-oxoethyl (target) may reduce CYP inhibition compared to TAK-385’s difluorobenzyl group .
- Synthetic Feasibility : and highlight the use of HATU/DIPEA for carboxamide formation, applicable to the target compound .
- Bioactivity Prediction : The target compound’s dimethoxyphenyl and diethylcarboxamide groups align with HDAC or kinase inhibitor scaffolds (), warranting in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
